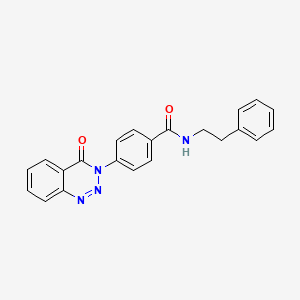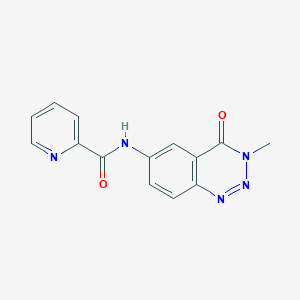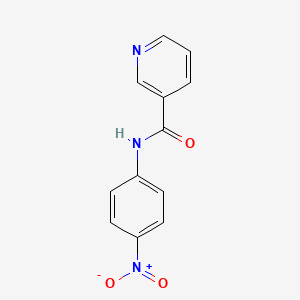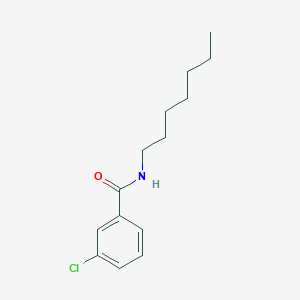
4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound. Its chemical structure consists of a thiazole ring fused with a pyrrole ring, along with a cyclopropyl group and a butyl side chain. Let’s break down its components:
Thiazole ring: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. They often exhibit interesting biological activities.
Pyrrole ring: Pyrroles are also five-membered heterocycles, commonly found in natural products and pharmaceuticals.
Cyclopropyl group: Cyclopropyl groups are three-membered rings, adding strain to the molecule and influencing its reactivity.
Butyl side chain: The butyl group (C₄H₉) provides hydrophobicity and influences the compound’s solubility and lipophilicity.
準備方法
The synthesis of 4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves several steps. Here’s a simplified route:
-
Thiazole Synthesis
- Start with 2-aminothiazole.
- React it with butyl bromide to introduce the butyl group.
- Cyclize the resulting intermediate to form the thiazole ring.
-
Pyrrole Incorporation
- React the thiazole intermediate with pyrrole-2-carboxylic acid.
- Cyclize the system to form the fused thiazole-pyrrole ring.
-
Cyclopropyl Addition
- Introduce the cyclopropyl group using a cyclopropylamine derivative.
-
Carboxamide Formation
- Finally, amidate the carboxylic acid group with an appropriate amine to yield the desired compound.
Industrial Production Methods: : While no specific industrial methods are widely reported for this compound, it can be synthesized on a laboratory scale using the above steps.
化学反応の分析
4-Butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may undergo various reactions:
Oxidation: The thiazole ring can be oxidized to form a thiazole-5-carboxylic acid.
Reduction: Reduction of the carboxamide group could yield the corresponding amine.
Substitution: The butyl group may undergo substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
科学的研究の応用
Medicine: It might exhibit antimicrobial, antifungal, or antiparasitic properties.
Chemical Biology: Researchers could use it as a probe to study biological processes.
Industry: It could serve as a starting point for drug development.
作用機序
正確なメカニズムは推測の域を出ませんが、潜在的な標的としては、酵素、受容体、または細胞経路が挙げられます。作用機序を解明するためには、さらなる研究が必要です。
6. 類似化合物の比較
チアゾール誘導体: 他のチアゾール系分子を探ります。
ピロール含有化合物: ピロールと融合した構造を調べます。
類似化合物との比較
Thiazole derivatives: Explore other thiazole-based molecules.
Pyrrole-containing compounds: Investigate pyrrole-fused structures.
特性
分子式 |
C15H19N3OS |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
4-butyl-N-cyclopropyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H19N3OS/c1-2-3-6-12-13(14(19)16-11-7-8-11)20-15(17-12)18-9-4-5-10-18/h4-5,9-11H,2-3,6-8H2,1H3,(H,16,19) |
InChIキー |
ASXITWGPFDDJBQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-alanine](/img/structure/B11022240.png)
![Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B11022241.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11022251.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B11022260.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B11022261.png)


![3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11022277.png)
![1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022281.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(trifluoromethoxy)benzyl]butanamide](/img/structure/B11022288.png)

![2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022296.png)

![(2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11022303.png)
